(3-Bromo-4-trifluoromethoxy-benzyl)-isopropyl-amine
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Overview
Description
(3-Bromo-4-trifluoromethoxy-benzyl)-isopropyl-amine: is a chemical compound characterized by its bromo and trifluoromethoxy functional groups attached to a benzyl ring, which is further linked to an isopropyl amine group
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethoxylation:
Reduction and Amination: The free amine group can be introduced through a reduction-amination reaction sequence.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
(3-Bromo-4-trifluoromethoxy-benzyl)-isopropyl-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine or alkyl groups.
Substitution: Substitution reactions can occur at the bromo or trifluoromethoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Primary amines, secondary amines.
Substitution Products: Cyanides, alkylated derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (3-Bromo-4-trifluoromethoxy-benzyl)-isopropyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
(3-Bromo-4-trifluoromethoxy-benzyl)-isopropyl-amine: is unique due to its specific combination of functional groups. Similar compounds include:
3-(Trifluoromethoxy)benzyl bromide: Lacks the isopropyl amine group.
4-Bromo-3-trifluoromethoxytoluene: Lacks the isopropyl amine group and has a different substitution pattern.
This compound .
Properties
IUPAC Name |
N-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c1-7(2)16-6-8-3-4-10(9(12)5-8)17-11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHZBMMJOXHYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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